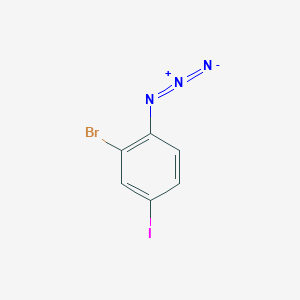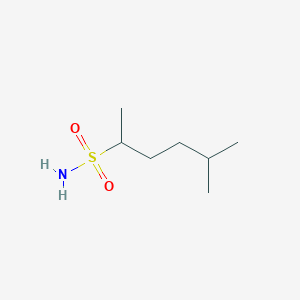
5-Methylhexane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexane-2-sulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2). This compound has the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . Sulfonamides have been widely studied due to their diverse biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 5-Methylhexane-2-sulfonamide, the synthesis typically involves the reaction of 5-methylhexane-2-amine with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as iodine-mediated amination of sodium sulfinates, have been developed to provide a more sustainable approach to sulfonamide synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylhexane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylhexane-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used to introduce the sulfonamide functional group into target compounds .
Biology and Medicine: Sulfonamides, including this compound, have been studied for their antibacterial and antiviral properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication . Additionally, sulfonamides have shown potential in treating various medical conditions, including hypertension, diabetes, and cancer .
Industry: In the industrial sector, sulfonamides are used in the production of herbicides, pesticides, and dyes. They also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the formation of folic acid, which is necessary for DNA synthesis and cell division in bacteria . This leads to the bacteriostatic effect, where the growth and multiplication of bacteria are inhibited .
Comparación Con Compuestos Similares
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antibiotic with a broader spectrum of activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: 5-Methylhexane-2-sulfonamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different solubility and reactivity compared to other sulfonamides.
Propiedades
Fórmula molecular |
C7H17NO2S |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
5-methylhexane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |
Clave InChI |
YJUGNZVQEZBSAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


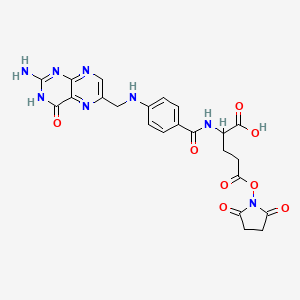
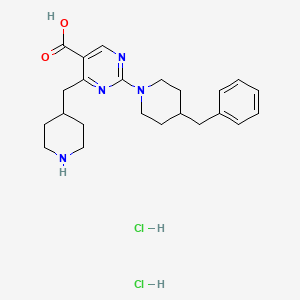
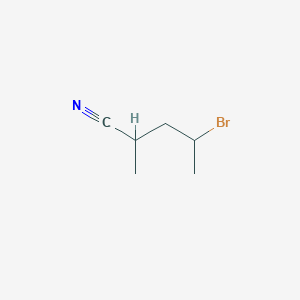
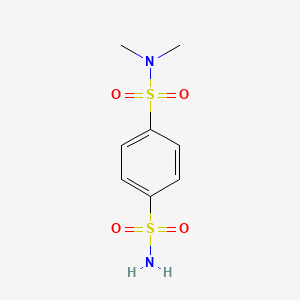


![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

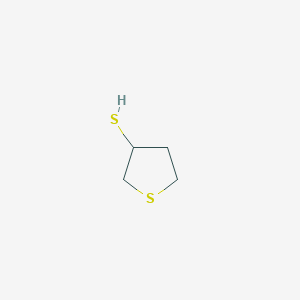
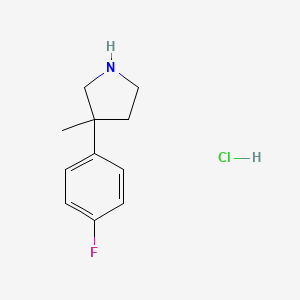
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
